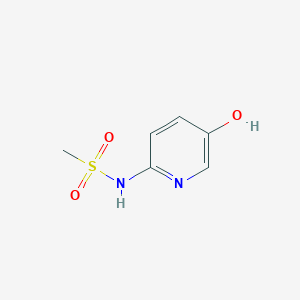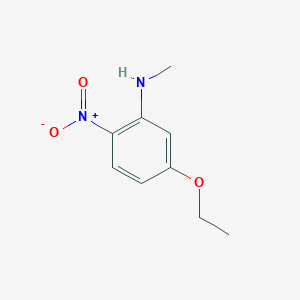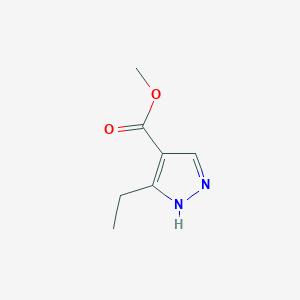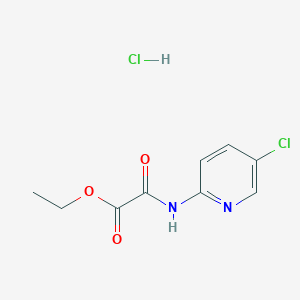
3-Methylazetidin-3-ol; trifluoroacetic acid
Overview
Description
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
Brennan, Richardson, and Stoodley (1983) discussed the synthesis of analogues of β-lactam antibiotics using 4-hydroxymethylazetidin-2-one and trifluoroacetic acid, highlighting the potential of these compounds in developing new antibiotics (Brennan, Richardson, & Stoodley, 1983).
Chromatographic Behavior of Amino Acid Oxazolidinones
Hušek (1974) explored the use of 1,3-dichloro-1,1,3,3-tetrafluoroacetone for derivatization of α-amino acids, showing that oxazolidinones exhibit good chromatographic properties and high response to electron capture detectors (Hušek, 1974).
Synthesis of Polyhydroxylated Azetidine Iminosugars
Lawande et al. (2015) synthesized azetidine iminosugars from d-glucose, including 3-hydroxy-N-methylazetidine-2-carboxylic acid, indicating their potential in glycosidase inhibitory activity (Lawande et al., 2015).
Use in Antibacterial Agents
Frigola et al. (1995) synthesized a series of 7-azetidinylquinolones with antibacterial properties, demonstrating the importance of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).
Synthesis of Energetic Compounds
Bellamy et al. (2007) used trifluoroacetylation to protect secondary amine and hydroxyl groups during the synthesis of energetic compounds, indicating its utility in the synthesis of complex molecules (Bellamy et al., 2007).
Characterization of Therapeutic Proteins
Bobály et al. (2015) conducted a systematic evaluation of mobile phase additives, including trifluoroacetic acid, for the LC-MS characterization of therapeutic proteins, highlighting its impact on mass spectrometric sensitivity (Bobály et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.C2HF3O2/c1-4(6)2-5-3-4;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVEPVLABFZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazetidin-3-ol; trifluoroacetic acid | |
CAS RN |
1104083-24-0 | |
| Record name | 3-methylazetidin-3-ol trifluoroacetat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















